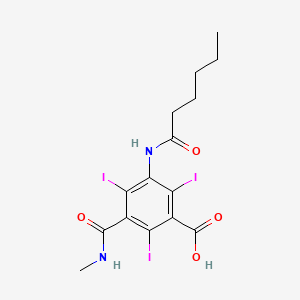![molecular formula C13H20Cl2N2O3S B1181156 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B1181156.png)
3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide is a chemical compound with a complex structure that includes dichloro, diethylamino, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
- 3,4-Dichloro-N-[2-(diethylamino)ethyl]-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and methoxy groups on the aromatic ring, along with the diethylaminoethyl side chain, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H20Cl2N2O3S |
|---|---|
Molecular Weight |
355.274 |
IUPAC Name |
3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20Cl2N2O3S/c1-4-17(5-2)9-8-16-21(18,19)11-7-6-10(14)12(15)13(11)20-3/h6-7,16H,4-5,8-9H2,1-3H3 |
InChI Key |
UVNUWRWQTGSGQP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




